Cas no 1009119-64-5 (Daclatasvir)

Daclatasvir structure
商品名:Daclatasvir
Daclatasvir 化学的及び物理的性質
名前と識別子
-
- Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-diyl))bis(pyrrolidine-2, 1-diyl))bis(3-methyl-1-oxobutane-2, 1-diyl)dicarbamate (Related Reference)
- Daclatasvir (BMS-790052)
- BMS790052
- BMS-790052
- BMS-790052(Daclatasvir)
- Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl este
- Daclatasvir
- Daclatasvir-D16
- Daclatasvir-D6
- Daclatavir
- Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-di...
- Dimethyl (2S, 2'S)-1, 1'-((2S, 2'S)-2, 2'-(4, 4'-(biphenyl-4, 4'-diyl)bis(1H-imidazole-4, 2-diyl))bis(pyrrolidine-2, 1-diyl))
- dimethyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1Himidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate
- Carbamic acid, N,?N'-?[[1,?1'-?biphenyl]?-?4,?4'-?diylbis[1H-?imidazole-?5,?2-?diyl-?(2S)?-?2,?1-?pyrrolidinediyl[(1S)?-?1-?(1-?methylethyl)?-?2-?oxo-?2,?1-?ethanediyl]?]?]?bis-?, C,?C'-?dimethyl ester
- EBP 883
- N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic acid C,C'-dimethyl ester
- Daklinza
- Dacaltasvir
- Dhaka He Wei
- methyl N-[(1S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carbonyl]-2-methyl-propyl]carbamate
- 1009119-64-5
- AC-28958
- Methyl [(2S)-1-{(2S)-2-[5-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-5-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
- HY-10466
- BRD-K82861010-001-02-5
- Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester; BMS 790052; Daclatasvir; Daklinza; EBP 883
- Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester
- BDBM50387084
- BDBM627982
- NCGC00346533-09
- SW219754-1
- SCHEMBL17897804
- EN300-27736661
- CCG-270425
- s1482
- methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
- DIMETHYL N,N'-((1,1'-BIPHENYL)-4,4'-DIYLBIS(1H-IMIDAZOLE-5,2-DIYL-((2S)-PYRROLIDINE-2,1-DIYL)((1S)-3-METHYL-1-OXOBUTANE-1,2-DIYL)))DICARBAMATE
- methyl-N-[(2s)-1-[(2s)-2-[5-[4-[4-[2-[(2s)-1-[(2s)-2-(methoxycarbonylamino)-3-methylbutanoyl] pyrrolidin-2-yl]-1h-imidazol-5-yl]phenyl]phenyl]-1himidazol-2-yl]pyrrolidin-1-yl]3-methyl-1-oxobutan-2-yl]carbamate
- EBP-883
- D10065
- NS00072904
- SCHEMBL2756027
- DB09102
- Q5207712
- DACLATASVIR [MI]
- methyl [(2S)-1-{(2S)-2-[4-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-4-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
- EX-A410
- AS-75298
- BMS 790052
- J-520204
- Daclatasvir (USAN)
- CHEMBL2023898
- 1214735-16-6
- DACLATASVIR [WHO-DD]
- methyl [(2s)-1-{(2s)-2-[4-(4'-{2-[(2s)-1-{(2s)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-pyrrolidinyl]-1h-imidazol-4-yl}-4-biphenylyl)-1h-imidazol-2-yl]-1-pyrrolidinyl}-3-methyl-1-oxo-2-butanyl]carbamate
- Dimethyl ((2S,2'S)-((2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dica
- CS-0588
- dimethyl ((2S,2'S)-((2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate
- CHEBI:82977
- methyl N-[(2S)-1-[(2S)-2-[5-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- GTPL11266
- AKOS030524262
- MFCD17129086
- DACLATASVIR [INN]
- Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
- SMR004702917
- NCGC00346533-07
- Dimethyl ((2S,2'S)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate
- CVD-0019437
- methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Dimethyl N,N'-(biphenyl-4,4'-diylbis{1H-imidazole-5,2-diyl-((2S)-pyrrolidine-2,1- diyl)((1S)-1-(1-methylethyl)-2-oxoethane-2,1-diyl)})dicarbamate
- methyl N-[(2S)-1-[(2S)-2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- EBP883
- Daclatasvir [USAN]
- LI2427F9CI
- MLS006011140
-
- MDL: MFCD18074519
- インチ: InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
- InChIKey: FKRSSPOQAMALKA-CUPIEXAXSA-N
- ほほえんだ: O=C([C@@H](NC(OC)=O)C(C)C)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C5=CN=C([C@@H]6CCCN6C([C@@H](NC(OC)=O)C(C)C)=O)N5)C=C4
計算された属性
- せいみつぶんしりょう: 738.38500
- どういたいしつりょう: 738.38533134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 54
- 回転可能化学結合数: 17
- 複雑さ: 1190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 密度みつど: 1.249
- ゆうかいてん: 166-172℃
- ふってん: 1071.2±65.0°C at 760 mmHg
- フラッシュポイント: 601.7±34.3 °C
- PSA: 174.64000
- LogP: 6.87960
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Daclatasvir セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Daclatasvir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65754-5mg |
Daclatasvir |
1009119-64-5 | 98% | 5mg |
¥680.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6229-50 mg |
Daclatasvir |
1009119-64-5 | 99.81% | 50mg |
¥3577.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65754-10mg |
Daclatasvir |
1009119-64-5 | 98% | 10mg |
¥1143.00 | 2023-09-08 | |
TRC | D101500-5mg |
Daclatasvir |
1009119-64-5 | 5mg |
$ 63.00 | 2023-09-08 | ||
TRC | D101500-25mg |
Daclatasvir |
1009119-64-5 | 25mg |
$115.00 | 2023-05-18 | ||
TRC | D101500-250mg |
Daclatasvir |
1009119-64-5 | 250mg |
$276.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D618170-25g |
Daclatasvir |
1009119-64-5 | 97% | 25g |
$280 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6229-500 mg |
Daclatasvir |
1009119-64-5 | 99.81% | 500MG |
¥17067.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D127186-250mg |
Daclatasvir (BMS-790052) |
1009119-64-5 | ≥98% | 250mg |
¥411.90 | 2023-09-03 | |
DC Chemicals | DC23991-10 mg |
Daclatasvir |
1009119-64-5 | >98% | 10mg |
$60.0 | 2022-02-28 |
Daclatasvir 関連文献
-
Bhushan Mahajan,Taufiqueahmed Mujawar,Subhash Ghosh,Srihari Pabbaraja,Ajay K. Singh Chem. Commun. 2019 55 11852
-
Shereen M. Azab,Amany M. Fekry New J. Chem. 2017 41 11846
-
Abhilash Rana,Bhushan Mahajan,Subhash Ghosh,Pabbaraja Srihari,Ajay K. Singh React. Chem. Eng. 2020 5 2109
-
Pavel K. Mykhailiuk Org. Biomol. Chem. 2019 17 2839
-
5. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
1009119-64-5 (Daclatasvir) 関連製品
- 1214735-16-6(methyl N-(2S)-1-(2S)-2-4-(4'-{2-(2S)-1-(2S)-2-(methoxycarbonyl)amino-3-methylbutanoylpyrrolidin-2-yl-1H-imidazol-4-yl}-1,1'-biphenyl-4-yl)-1H-imidazol-2-ylpyrrolidin-1-yl-3-methyl-1-oxobutan-2-ylcarbamate)
- 946740-74-5(4-3-(tert-Butyl)phenoxy-3-(trifluoromethyl)-phenylamine)
- 2060021-46-5(4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole)
- 2171837-53-7(9-cyclopropyl-6-oxa-10-azaspiro4.5decane)
- 2228371-58-0(2,3-dibromo-5-(2-methyloxiran-2-yl)furan)
- 575465-90-6(5-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-N-phenyl-1,3,4-thiadiazol-2-amine)
- 2228568-93-0(5-(piperidin-1-yl)furan-2-sulfonyl chloride)
- 2137596-82-6(ethyl 4-(4-amino-1H-1,2,3-triazol-1-yl)butanoate)
- 2680760-11-4(benzyl N-[(3-hydroxycycloheptyl)methyl]carbamate)
- 2171452-73-4((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1009119-64-5)Daclatasvir

清らかである:99%
はかる:1g
価格 ($):260.0